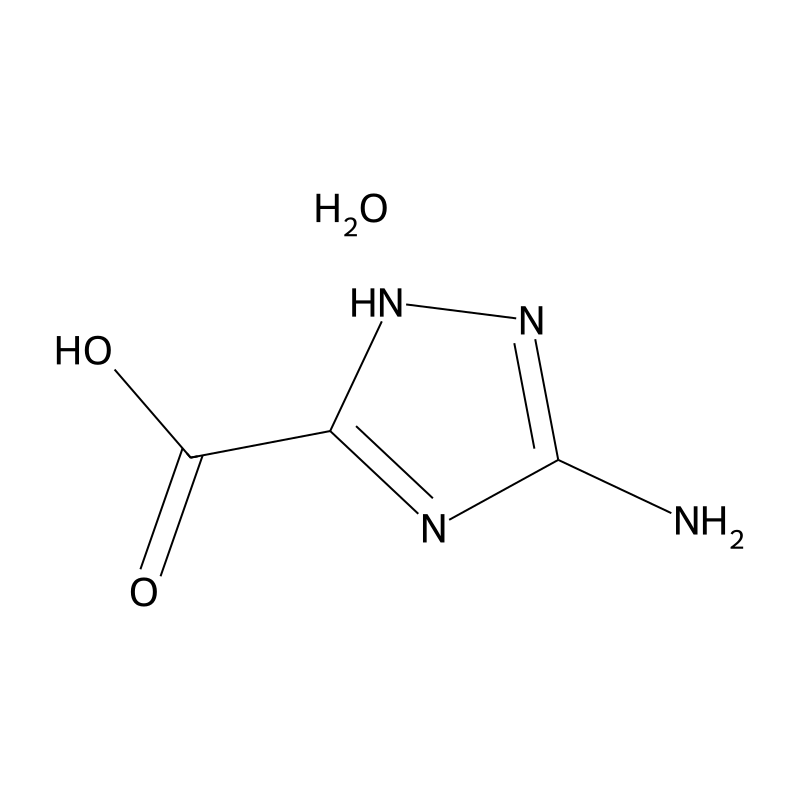3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Metal-Organic Frameworks
Scientific Field: Material Science
Summary of the Application: 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (AmTAZAc) has been used in the synthesis of a new three-dimensional metal-organic framework, [ZnF (AmTAZ)] solvents
Synthesis of Purine Nucleotide Analogs
Scientific Field: Biochemistry
Summary of the Application: 3-Amino-1,2,4-triazole-5-carboxylic acid is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase.
Results or Outcomes: The outcome of this application is the creation of purine nucleotide analogs. These analogs can be used in various biochemical research and drug development processes.
3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a chemical compound with the molecular formula and a molecular weight of 146.11 g/mol. This compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of an amino group and a carboxylic acid group makes it a versatile building block in organic synthesis and materials science. It is known for its crystalline form, often encountered as a hydrate, which indicates the presence of water molecules in its structure .
As AmTAZAc primarily finds use as a building block in MOF synthesis, a specific mechanism of action is not applicable. However, within MOFs, the carboxylic acid and amino groups of AmTAZAc can interact with metal ions or clusters through coordination bonds, influencing the structure and functionality of the resulting material [].
The reactivity of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate is primarily attributed to its functional groups. Key reactions include:
- Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound useful in various acid-base reactions.
- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
- Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form imines or related structures.
These reactions make it a valuable intermediate in organic synthesis .
Research has indicated that 3-amino-1,2,4-triazole-5-carboxylic acid hydrate exhibits notable biological activities. It has been studied for its potential as an antifungal agent and as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to interact with biological systems suggests potential therapeutic applications, particularly in agriculture and pharmaceuticals .
Several methods have been developed for synthesizing 3-amino-1,2,4-triazole-5-carboxylic acid hydrate:
- Hydrolysis of Triazole Derivatives: Starting from substituted triazoles, hydrolysis can yield the desired compound.
- Reactions involving Amino Acids: Combining specific amino acids with triazole derivatives under controlled conditions can produce this compound.
- Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the formation of the triazole ring while incorporating carboxylic acid functionalities has also been reported.
These methods highlight its synthetic versatility and adaptability in various chemical contexts .
3-Amino-1,2,4-triazole-5-carboxylic acid hydrate has several applications across different fields:
- Agriculture: Used as a fungicide due to its antifungal properties.
- Pharmaceuticals: Investigated for potential therapeutic uses based on its biological activity.
- Material Science: Employed in the synthesis of metal-organic frameworks and other advanced materials due to its ability to coordinate with metal ions .
Studies on the interactions of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate have focused on:
- Metal Coordination: Its ability to form complexes with various metal ions is significant for applications in catalysis and materials development.
- Biological Interactions: Research into how this compound interacts with enzymes and other biological molecules can provide insights into its mechanism of action and potential therapeutic benefits .
Several compounds share structural or functional similarities with 3-amino-1,2,4-triazole-5-carboxylic acid hydrate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-1,2,4-Triazole | Five-membered ring with three nitrogens | Lacks carboxylic acid functionality |
| 5-Amino-1H-tetrazole | Contains four nitrogens | More basic due to the presence of an additional nitrogen |
| 4-Amino-1H-pyrazole | Five-membered ring with two nitrogens | Different heterocyclic structure |
| 3-Amino-1H-pyrazole | Similar amino group but different ring | Exhibits distinct biological activities |
These compounds illustrate the diversity within nitrogen-containing heterocycles while highlighting the unique features of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate that contribute to its specific applications and reactivity .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








